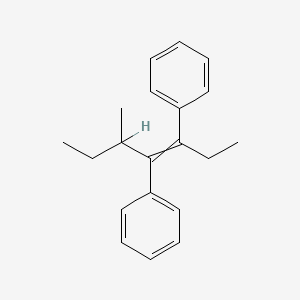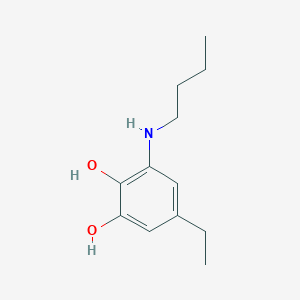
1,2-Benzenediol,3-(butylamino)-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol,3-(butylamino)-5-ethyl- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(butylamino)-5-ethyl- typically involves the reaction of 1,2-benzenediol with butylamine and ethyl substituents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenediol,3-(butylamino)-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted catechols. These products have various applications in different fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenediol,3-(butylamino)-5-ethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of various materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2-Benzenediol,3-(butylamino)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl groups play a crucial role in its activity.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediol,3-(butylamino)-5-ethyl- can be compared with other similar compounds, such as:
1,2-Benzenediol:
1,2-Benzenediol,3-methyl-: This compound has a methyl group instead of a butylamino group, leading to different chemical and biological properties.
1,2-Benzenediol,3,5-bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups, which significantly alter its properties compared to 1,2-Benzenediol,3-(butylamino)-5-ethyl-.
The uniqueness of 1,2-Benzenediol,3-(butylamino)-5-ethyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
749845-77-0 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
3-(butylamino)-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-3-5-6-13-10-7-9(4-2)8-11(14)12(10)15/h7-8,13-15H,3-6H2,1-2H3 |
InChI-Schlüssel |
GFUOBZGVTOJZKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C(=CC(=C1)CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
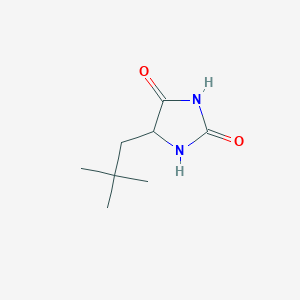
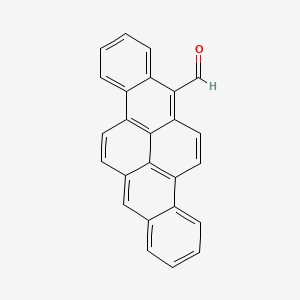
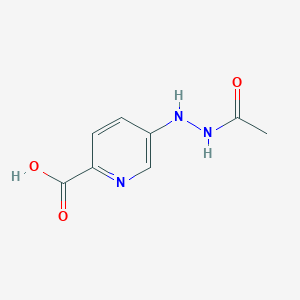
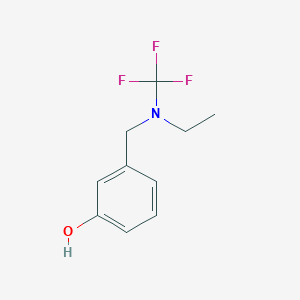
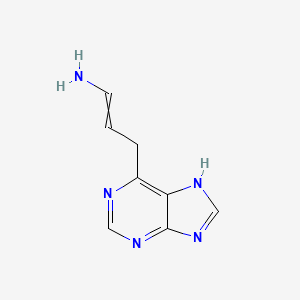
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
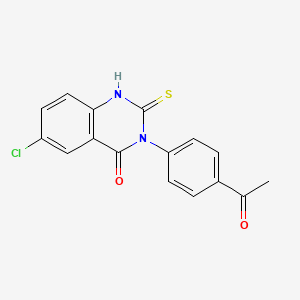
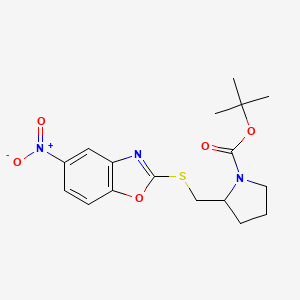
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
